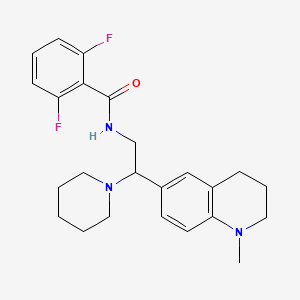
1-methyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ni(II) Complexes with Schiff Base Ligands
Ni(II) complexes using Schiff base ligands have been synthesized and characterized, showing potential in DNA/protein interaction studies and cytotoxicity assessments. These complexes exhibit reasonable cytotoxicities against several cell lines, indicating potential applications in cancer therapy research (Hui Yu et al., 2017).
Anticancer Compound Synthesis
Synthesis of compounds with a focus on anticancer evaluation has been conducted, resulting in new chemical entities showing promising activity against various cancer cell lines. These studies highlight the role of structural modifications in enhancing the anticancer potential of synthetic compounds (R. S. Gouhar & Eman M. Raafat, 2015).
Tumor Inhibitory and Antioxidant Activity
Research into polyfunctionally substituted tetrahydronaphthalene derivatives has demonstrated significant tumor inhibitory and antioxidant activities. These findings suggest applications in developing therapeutic agents for cancer treatment and oxidative stress-related conditions (N. Hamdy et al., 2013).
Microwave-Assisted Synthesis of Tetrazolyl Pyrazole Amides
Efficient microwave-assisted synthesis of tetrazolyl pyrazole amides has been reported, with these compounds showing potential in bactericidal, pesticidal, herbicidal, and antimicrobial applications. This synthesis method offers advantages in terms of reaction speed and efficiency (Jun Hu et al., 2011).
Molecular Interaction Studies
Investigations into the molecular interactions of specific antagonists with cannabinoid receptors provide insights into the design of receptor-targeted therapies. Such studies are crucial for developing drugs with targeted pharmacological effects, particularly in neurology and pain management (J. Shim et al., 2002).
Antibacterial Agents Design
Design and synthesis efforts have focused on creating novel antibacterial agents. This research is vital for addressing the growing issue of antibiotic resistance, showcasing the importance of continual innovation in the development of new antibacterial compounds (M. Palkar et al., 2017).
properties
IUPAC Name |
2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-22-16(8-9-19-22)17(23)21-18-20-15(11-24-18)14-7-6-12-4-2-3-5-13(12)10-14/h6-11H,2-5H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJXIYRVOBEFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2828296.png)
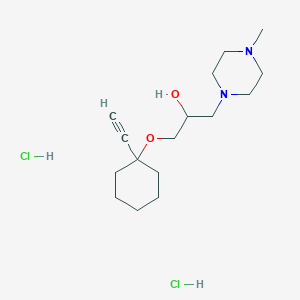
![N-(2,3-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2828299.png)
![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2828302.png)
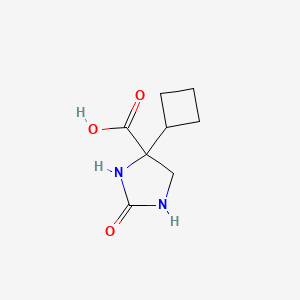


![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2828306.png)
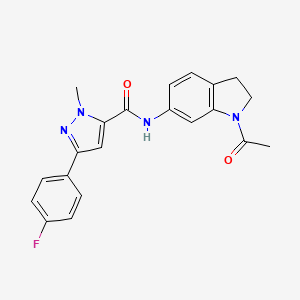
![1-[2-(Trifluoromethyl)benzyl]guanidine](/img/structure/B2828311.png)
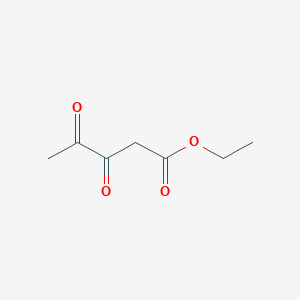
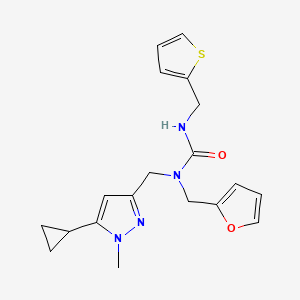
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3,5-dinitrobenzenesulfonamide](/img/structure/B2828317.png)
